Muscimol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Analgesic Properties:

Muscimol's ability to activate GABA receptors has made it a promising candidate for pain management. Studies suggest it might be more effective than GABA itself in reducing neuropathic pain caused by nerve injuries []. This effect is believed to be due to its ability to decrease neuronal excitability in pain pathways. Additionally, muscimol's anti-inflammatory and antioxidant properties may contribute to its analgesic effects [].

Exploration in Anxiety and Sleep Disorders:

Muscimol's GABAergic action could also translate to benefits for anxiety and sleep disorders. GABA is the brain's primary inhibitory neurotransmitter, and its deficiency is linked to these conditions. Early research suggests muscimol might help manage stress and anxiety []. However, more studies are needed to confirm this and determine its safety and efficacy for these specific uses.

Mechanism of Action:

Understanding how muscimol interacts with the nervous system is crucial for developing safe and targeted therapies. Recent research suggests it directly activates a specific potassium channel called TREK-2, which is expressed in GABAergic neurons []. This activation helps regulate neuronal activity and may contribute to muscimol's therapeutic effects.

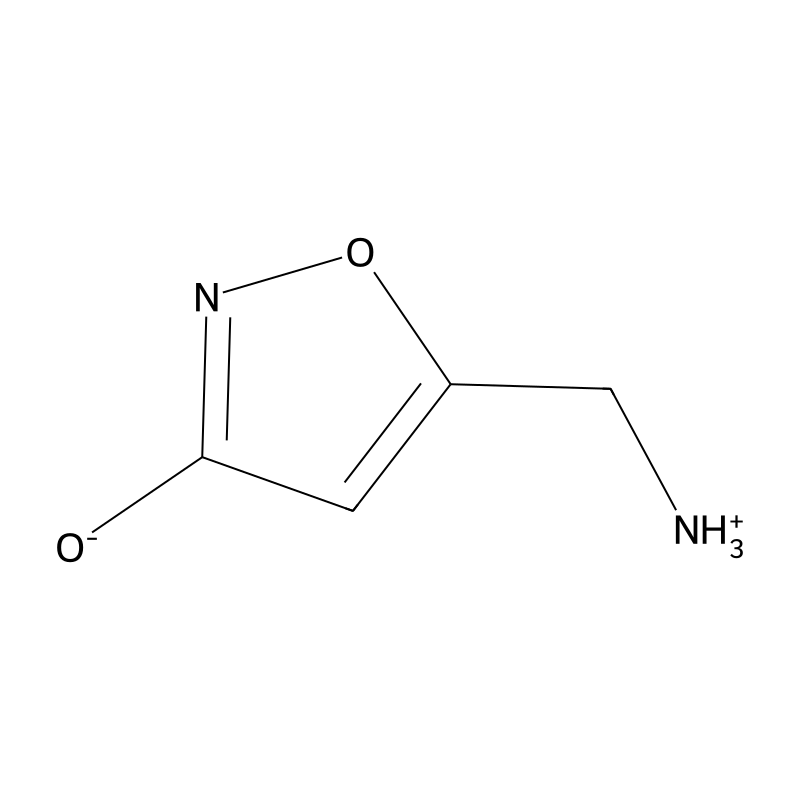

Muscimol is a psychoactive compound primarily found in the Amanita muscaria mushroom, commonly known as the Fly Agaric. It is an isoxazole derivative, recognized for its unique structure and potent effects on the central nervous system. The chemical formula of muscimol is C₄H₆N₂O₂, with a molecular weight of 114.10 g/mol. Muscimol appears as a white crystalline powder and is highly soluble in water, with a melting point ranging from 175 to 177 °C .

Muscimol acts mainly as an agonist for GABA-A receptors, mimicking the inhibitory neurotransmitter gamma-aminobutyric acid. This activation leads to the opening of chloride channels, resulting in hyperpolarization of neurons and decreased neuronal excitability. Such properties make muscimol significant for studying GABAergic mechanisms in various physiological and pathological states .

- Muscimol acts as a potent and selective agonist for the GABAA receptor, the main inhibitory neurotransmitter receptor in the brain []. By mimicking the effects of GABA, muscimol reduces neuronal activity, leading to its sedative and depressant effects [].

- The hallucinogenic properties of muscimol are less understood but may be due to its interaction with other brain receptor systems [].

- Muscimol ingestion can be toxic, causing a range of unpleasant symptoms like nausea, vomiting, dizziness, and hallucinations []. In severe cases, coma and even death can occur.

- Due to its unpredictable effects and potential dangers, self-experimentation with muscimol is strongly discouraged.

- Muscimol is not currently a controlled substance in most countries; however, laws and regulations regarding its possession and use can vary by jurisdiction.

Please note:

- The information provided is for scientific research purposes only and should not be interpreted as medical advice.

- Muscimol ingestion can be dangerous, and consulting a medical professional is crucial if you suspect poisoning.

Muscimol exhibits significant biological activity, primarily through its interaction with GABA receptors. As a potent GABA-A receptor agonist and partial agonist at GABA-C receptors, muscimol influences neuronal activity by enhancing inhibitory signals within the brain. This mechanism results in sedative effects, relaxation, and altered states of consciousness .

In addition to its psychoactive effects, muscimol has been studied for its potential therapeutic applications, including anxiety reduction and neuroprotective properties. Its ability to modulate neurotransmitter systems makes it a valuable tool for investigating synaptic transmission and neural circuit dynamics .

The synthesis of muscimol can be achieved through various methods:

- Gagneux Method (1965):

- Step 1: Reflux of 3-bromo-5-aminomethyl-isoxazole with methanol and potassium hydroxide.

- Step 2: Hydrolysis with hydrochloric acid.

- McCarry Method:

- Step 1: Formation of lithium acetylide from propargyl chloride.

- Step 2: Reaction with ethyl chloroformate.

- Step 3: Hydrolysis and further reactions to yield muscimol.

- Alternative Methods:

Muscimol has several applications across various fields:

- Psychoactive Research: Used in studies exploring altered states of consciousness and relaxation.

- Neuroscience: A valuable compound for investigating GABAergic neurotransmission.

- Therapeutic Potential: Investigated for potential applications in treating anxiety disorders and neurodegenerative diseases due to its neuroprotective effects .

- Cultural Uses: Historically utilized in shamanistic practices and traditional medicine due to its psychoactive properties.

Research on muscimol has highlighted its interactions with various neurotransmitter systems:

- GABAergic System: Muscimol's primary action is through GABA-A receptor activation, leading to enhanced inhibitory signaling in the brain.

- Comparison with Ibotenic Acid: Ibotenic acid, another compound found in Amanita muscaria, acts as a pro-drug to muscimol, converting into it after ingestion. While ibotenic acid activates glutamate receptors leading to excitatory effects, muscimol's action is predominantly inhibitory .

- Potential Adverse Effects: High doses or unprocessed forms of Amanita muscaria can lead to confusion or delirium due to ibotenic acid before conversion occurs .

Muscimol shares similarities with several other compounds found in Amanita mushrooms or related species. Here are some notable comparisons:

| Compound | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| Ibotenic Acid | Isoxazole | Glutamate receptor agonist | Neurotoxic; converts to muscimol after ingestion |

| Muscarine | Alkaloid | Acetylcholine receptor agonist | Affects parasympathetic nervous system |

| Psilocybin | Tryptamine | Serotonin receptor agonist | Classic psychedelic; different mechanism than muscimol |

| Baclofen | GABA derivative | GABA-B receptor agonist | Primarily used as a muscle relaxant |

Muscimol's uniqueness lies in its specific action on GABA receptors compared to the excitatory effects of ibotenic acid or the distinct mechanisms of other psychedelics like psilocybin .

The evolution of muscimol synthesis methodologies reflects the progressive refinement of organic synthetic strategies over nearly eight decades. The earliest practical approach emerged from the work of Gagneux and colleagues in 1945, establishing the dibromoformaldoxime route as the foundational methodology for muscimol synthesis [5] [6].

Early Methodologies (1945-1980)

The dibromoformaldoxime route represented the first scalable approach to muscimol synthesis, utilizing a four-step sequence beginning with the preparation of dibromoformaldoxime from glyoxylic acid and hydroxylamine sulfate [5]. This methodology employed a 1,3-dipolar cycloaddition strategy where bromonitrile oxide, generated in situ from dibromoformaldoxime, reacted with propargylamine derivatives to construct the isoxazole ring system [6]. Despite its historical significance, this approach suffered from low overall yields of approximately 35% and required careful control of reaction conditions to minimize side reactions [5].

The synthesis proceeded through the formation of 5-chloromethyl-3-bromo-isoxazole as a key intermediate, which was subsequently converted to 5-aminomethyl-3-bromoisoxazole through nucleophilic substitution with ammonia [5]. The final steps involved methanolysis to introduce the hydroxyl group at the 3-position, followed by demethylation to yield muscimol [6]. A significant limitation of this route was the problematic conversion of the chloromethyl intermediate to the aminomethyl derivative, which proceeded in disappointingly low yields of 16% [5].

Mechanistic Refinements (1970s-1980s)

The period from 1970 to 1989 witnessed substantial improvements in synthetic methodology, particularly through the contributions of Krogsgaard-Larsen and McCarry [7] [8]. Krogsgaard-Larsen developed improved synthetic sequences that addressed some of the yield limitations of earlier approaches, while McCarry introduced the propargyl chloride route in 1981 [8].

The McCarry synthesis represented a significant advancement by reducing the synthetic sequence to three steps from propargyl chloride [8]. This approach utilized the lithium acetylide of propargyl chloride, which was treated with ethyl chloroformate to afford ethyl 4-chlorotetrolate [8]. The subsequent cyclization with basic hydroxylamine under carefully controlled pH conditions (8.5-9.0) yielded 5-chloromethyl-3-hydroxyisoxazole in 41% yield [8]. The final aminolysis step with methanolic ammonia provided muscimol in 65% yield, resulting in an overall yield of 18.2% [8].

Advanced Dipolar Cycloaddition Strategies

The work of Chiarino, Napoletano, and Sala in 1987 introduced a refined 1,3-dipolar cycloaddition approach that achieved regiospecific control in the formation of the isoxazole ring [6]. This methodology utilized N-dichloroacetylpropargylamine as the dipolarophile in combination with bromonitrile oxide generated from dibromoformaldoxime [6]. The use of potassium bicarbonate as a weak base in heterogeneous phase minimized the tendency of the nitrile oxide toward dimerization, a significant side reaction that had plagued earlier approaches [6].

The improved protocol achieved 80% yield for the formation of 5-aminomethyl-3-bromoisoxazole and demonstrated superior regioselectivity compared to previous methods [6]. The overall yield of 35% starting from dibromoformaldoxime represented a substantial improvement over earlier dipolar cycloaddition approaches [6]. However, despite these advances, the method still required multiple steps and specialized handling of hazardous intermediates.

Modern Catalytic Strategies for Isoxazole Ring Formation

Contemporary approaches to isoxazole synthesis have embraced catalytic methodologies that offer enhanced efficiency, selectivity, and environmental compatibility. These modern strategies have revolutionized the field by introducing transition metal catalysis, organocatalysis, and photocatalytic processes [9] [10] [11].

Transition Metal-Catalyzed Approaches

Modern catalytic strategies for isoxazole ring formation have increasingly focused on copper-catalyzed azide-alkyne cycloaddition reactions and related methodologies [12] [11]. These approaches offer several advantages over traditional methods, including improved functional group tolerance, mild reaction conditions, and high regioselectivity [13].

Copper-catalyzed cycloaddition reactions have been particularly successful in constructing isoxazole rings through the reaction of nitrile oxides with alkynes [12]. The use of copper oxide nanoparticles as catalysts has enabled mechanochemical conditions that eliminate the need for solvents while maintaining high yields and selectivity [11]. This approach represents a significant advancement in terms of both efficiency and environmental impact.

Recent developments have also explored the use of hypervalent iodine reagents as catalysts for intramolecular oxidative cycloaddition reactions [10]. These methodologies enable the efficient formation of condensed isoxazole derivatives through the cyclization of alkyne- or alkene-tethered aldoximes [10]. The use of 2-iodobenzoic acid as a catalyst in combination with m-chloroperbenzoic acid has proven particularly effective, achieving yields up to 94% under mild conditions [10].

Organocatalytic Methodologies

Organocatalytic approaches have emerged as attractive alternatives to transition metal catalysis, offering advantages in terms of cost, toxicity, and sustainability [9] [13]. Modified β-cyclodextrin catalysts have shown remarkable effectiveness in promoting the formation of isoxazole derivatives through multicomponent reactions [12].

The use of immobilized copper in metformin-functionalized β-cyclodextrin has demonstrated exceptional reusability, maintaining catalytic activity even after seven consecutive runs [12]. This approach combines the benefits of heterogeneous catalysis with the environmental advantages of organocatalysis, representing a significant step toward sustainable synthetic methodologies.

Photocatalytic Strategies

Photochemical approaches to isoxazole synthesis have gained considerable attention due to their ability to operate under mild conditions with minimal waste generation [14] [15]. Continuous flow photochemical processes have been developed for the synthesis of isoxazole derivatives, offering precise control over reaction parameters and improved safety profiles [15].

The use of organic photoredox catalysts in continuous flow systems has enabled the efficient synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones [15]. These methodologies typically employ readily available starting materials and operate under ambient conditions, making them highly attractive for large-scale applications [15].

Recent advances in LED technology have further enhanced the applicability of photocatalytic methods by providing access to specific wavelengths of light that can selectively activate particular functional groups [14]. This selectivity is crucial for achieving high yields and minimizing side reactions in complex synthetic sequences.

Optimization of Hydroxamic Acid Route

The hydroxamic acid route, first reported in 2006, represents the most efficient synthetic approach to muscimol developed to date [5]. This methodology achieves muscimol synthesis in only two steps with an overall yield of 56-64%, representing a significant improvement over all previous approaches [5].

Route Development and Mechanistic Insights

The hydroxamic acid route begins with the reaction of dimethyl acetylenedicarboxylate with hydroxylamine sulfate under basic conditions to form 3-hydroxy-5-isoxazole hydroxamic acid [5]. This initial cyclization proceeds through the nucleophilic attack of hydroxylamine on the triple bond, followed by intramolecular cyclization to form the isoxazole ring [5]. The reaction requires careful pH control, with optimal conditions involving sodium hydroxide in aqueous solution maintained below 5°C during the addition of the acetylenic ester [5].

The key innovation of this route lies in the use of hydroxamic acid functionality as both a synthetic intermediate and a directing group for subsequent transformations [16]. Hydroxamic acids are known to be potent metal-binding groups capable of coordinating with various metal centers, which facilitates selective reduction reactions [16] [17].

Optimization Studies

Extensive optimization of reaction conditions has led to significant improvements in both yield and practicality of the hydroxamic acid route [5]. The initial cyclization step has been optimized to achieve 56% yield of 3-hydroxy-5-isoxazole hydroxamic acid through careful control of temperature, pH, and reagent stoichiometry [5].

The use of anhydrous ethanol for the extraction and purification of the hydroxamic acid intermediate has proven crucial for achieving high yields in the subsequent reduction step [5]. Alternative solvents such as acetone can be employed, although they require larger volumes due to reduced solubility of the hydroxamic acid [5].

Reduction Methodology

The second step of the hydroxamic acid route involves the reduction of the hydroxamic acid to the corresponding amine using borane dimethylsulfide complex [5]. This reduction proceeds under carefully controlled conditions in dry tetrahydrofuran, requiring strict exclusion of moisture to prevent side reactions [5].

The reduction mechanism involves the initial formation of a borane-hydroxamic acid complex, followed by selective reduction of the carbon-nitrogen double bond [5]. The reaction requires extended heating at reflux for 22 hours to ensure complete conversion [5]. Following the reduction, careful quenching with anhydrous methanol is essential to destroy excess borane and prevent formation of amine-borane complexes [5].

The final workup involves treatment with hydrogen chloride gas to cleave any remaining amine-borane adducts, followed by aqueous workup and ion-exchange chromatography to isolate pure muscimol [5]. This purification strategy ensures removal of all synthetic impurities and provides muscimol in high purity suitable for biological applications [5].

Stereochemical Control in Aminomethyl Group Introduction

The introduction of the aminomethyl group at the 5-position of the isoxazole ring represents one of the most challenging aspects of muscimol synthesis, requiring precise control of both regioselectivity and stereochemistry [18] [19]. This transformation is critical because the biological activity of muscimol is highly dependent on the correct spatial arrangement of the amino and hydroxyl functionalities [20].

Mechanistic Considerations

The stereochemical outcome of aminomethyl group introduction is governed by several factors, including the electronic properties of the isoxazole ring, the nature of the electrophilic species, and the reaction conditions employed [19] [21]. The isoxazole ring system exhibits distinct electronic characteristics that influence the approach trajectory of nucleophiles and electrophiles [20].

Recent computational studies have provided insights into the preferred conformations and transition states involved in these transformations [20]. Molecular docking analyses have revealed that the spatial arrangement of functional groups in muscimol analogues significantly affects their binding affinity to target receptors [20]. These findings have important implications for the design of synthetic strategies that maintain the correct stereochemical relationships.

Asymmetric Induction Strategies

Modern approaches to stereochemical control in muscimol synthesis have employed various asymmetric induction strategies [22] [18]. The use of chiral auxiliaries, particularly tert-butanesulfinamide derivatives, has proven highly effective for controlling the stereochemistry of amine formation [22].

Ellman sulfinamide methodology has been successfully adapted for the synthesis of bis-α-chiral amines related to muscimol [22]. This approach utilizes consecutive chirality induction and transfer events, providing selective access to all stereoisomers through modular synthetic protocols [22]. The methodology is particularly attractive because it does not require precious transition metal catalysts or chiral ligands [22].

Substrate-Controlled Approaches

Alternative strategies have focused on substrate-controlled stereochemical induction through the design of conformationally restricted intermediates [19]. The use of chiral 2-(aminomethyl)oxazolines as templates for alkylation reactions has demonstrated the potential for achieving high levels of stereochemical control [19].

These approaches rely on the formation of specific enolate geometries that dictate the stereochemical outcome of subsequent transformations [19]. The E-enolate formation can be preferentially induced through prior complexation of carbamate carbonyl groups to the base, leading to enhanced stereoselectivity [19].

Modern Catalytic Enantioselective Methods

Recent developments in catalytic enantioselective synthesis have opened new possibilities for stereochemical control in muscimol synthesis [9] [22]. Asymmetric catalysis using chiral ligands and metal complexes offers the potential for direct enantioselective formation of the aminomethyl group [9].

Biocatalytic approaches using enzymes with high enantioselectivity have also been explored for specific transformations in muscimol synthesis [18]. These methodologies offer advantages in terms of selectivity and environmental compatibility, although they may be limited by substrate scope and reaction scale [18].

Purity

Physical Description

Solid; [Merck Index] White powder; [MSDSonline]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = -2.39

Appearance

Melting Point

175 °C (decomposes)

Storage

UNII

GHS Hazard Statements

H300 (19.69%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (80.31%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL/ Six patients undergoing stereotactic procedures for essential tremor received microinjections of muscimol (a gamma-aminobutyric acid-A [GABA(A)] agonist) into the ventralis intermedius thalamus in areas where tremor-synchronous cells were identified electrophysiologically with microelectrode recordings and where tremor reduction occurred with electrical microstimulation. Injections of muscimol but not saline consistently reduced tremor in each patient. The effect had a mean latency of 7 minutes and lasted an average of 9 minutes. /It was proposed/ that GABA-mediated thalamic neuronal inhibition may represent a mechanism underlying the effectiveness of surgery for tremor and that GABA analogues could potentially be used therapeutically.

/EXPL/ /A Phase 1 clinical trial sponsored by the National Institute of Neurological Disorders and Stroke (NINDS)/ will examine the safety and effectiveness of infusing ... muscimol into the brain to control seizures in patients with intractable epilepsy (frequent seizures that persist despite therapy). Muscimol, which is similar to a naturally occurring brain chemical called GABA, has been shown to reduce seizures in rats... . The objectives of this study are to test the hypotheses that direct infusion of the brain (convection enhanced delivery) with neurotransmitter receptor agonists is 1) safe and 2) can be used to study the basic pathophysiology of the epileptic focus in human subjects....

MeSH Pharmacological Classification

Mechanism of Action

Previous electrophysiological studies have shown that the GABA(A)-receptor agonist muscimol is able to markedly increase the firing rate of rat nigral dopamine (DA) neurons. This action of the drug is paradoxical since local microiontophoretic application of the drug is associated with a clearcut inhibition of these neurons. ... An attempt was made to analyze the mechanism of this action of the drug /in this study/. Administration of muscimol (0.25-4.0 mg/kg, iv) was associated with a dose-dependent increase in firing rate as well as an increased bursting activity of the nigral DA neurons. Both these effects of muscimol were clearly antagonised by intravenous administration of the NMDA receptor antagonist MK 801(1 mg/kg) or by intracerebroventricular administration of the broad-spectrum excitatory amino acid receptor antagonist kynurenic acid. Furthermore, pretreatment with PNU 156561A (40 mg/kg, iv, 5-8 ht), a compound that raised endogenous kynurenic acid levels about 9 times, also clearly antagonized the actions of muscimol. Indeed, this treatment reversed the excitatory action of muscimol into an inhibitory effect on the nigral DA neurons. Here, /it is reported/ that the excitatory action of muscimol is mediated indirectly by release of glutamate.

In many neurons, increased rates of firing are accompanied by expression of the proto-oncoprotein Fos. ... Fos-like immunoreactivity in the mamillary body and the anterior thalamus /was examined/ following unilateral injections of ... muscimol into the ventral tegmental nucleus of Gudden (VTN). These injections resulted in a marked increase in Fos-like immunoreactivity ipsilaterally in both the medial mamillary nucleus and in its principle thalamic projection targets, the anteroventral and anteromedial thalamic nuclei. Since the projection from the VTN to the mamillary body has been shown to contain a substantial GABAergic component, these results are likely to reflect a disinhibition of mamillothalamic circuitry resulting from suppression of tonic inhibitory inputs arising in the VTN.

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Amanita pantherina and Amanita muscaria are commonly occurring mushrooms in Polish forests. They contain ibotenic acid and muscimol: the substances reacting with neurotransmitter receptors in central nervous system. The ingestion of these mushrooms produces a distinctive syndrome consisting of alternating phase of drowsiness and agitation with hallucinations, and sometimes with convulsions. ...

... structural identity with the insecticidal substances, pantherine and agarin.

Analytic Laboratory Methods

Storage Conditions

Interactions

In rats withdrawn from a chronic treatment with diazepam, the effects of muscimol, given into the III cerebral ventricle, on behavior and spectrum power of activity in the electrocorticogram were studied. In comparison to control rats which received only muscimol, in rats pretreated with diazepam (1 mg/kg/day for 30 consecutive days) the behavioral and electrocorticogram effects of muscimol were significantly reduced or abolished. In fact, in rats pretreated with diazepam a small dose (50 ng) of muscimol did not affect behavior or electrocorticogram activity, in contrast to control animals in which the same dose produced, after a period of locomotor stimulation and electrocorticogram desynchronization, typical and long-lasting behavioral sedation or sleep accompanied by a significant increase in total voltage power and in the lower frequency bands in the electrocorticogram. In addition, larger doses (100 and 200 ng) of muscimol, which in control rats produced a typical biphasic pattern of electrocorticogram and behavioral changes, ie an initial period of electrocorticogram desynchronization and behavioral stimulation, followed by a second period of behavioral and electrocorticogram sleep, in animals pretreated with diazepam, produced only an increase in total voltage power and in the lower frequency bands in the electrocorticogram resembling the effects of the small (50 ng) dose. The present experiments suggest that, after chronic stimulation of benzodiazepine receptors a decrease in sensitivity of receptors for gamma-aminobutyric acid occurs, since the effects of muscimol on behavior and spectrum power were significantly reduced or abolished.

In male Sprague-Dawley rats acute ethanol (1.0 and 2.0 g/kg) produced impairment of motor coordination and induced hypnosis (4.0 g/kg). Muscimol (1.25 mg/kg, ip) prior to ethanol administration enhanced motor impairment as measured by the aerial righting reflex. The rate of ethanol disappearance from the blood was unaltered by muscimol. Functional tolerance to the effect of ethanol on sleep time was produced by a 24 hr ethanol inhalation procedure. Animals tested 48 hr after ethanol inhalation exhibited a reduced sleep time from ethanol (4.0 g/kg). muscimol (1.75 mg/kg) was administered along with ethanol 48 hr following 1 day of ethanol inhalation. Although the animals exhibited tolerance to ethanol-induced hypnosis, they did not manifest tolerance to the effect of muscimol.

When given systemically to rats and humans, the drug of abuse 3,4 methylenedioxymethamphetamine (ecstasy, MDMA) elicits hyperthermia, hyperactivity, tachycardia, and hypertension. Chemically stimulating the dorsomedial hypothalamus (DMH), a brain region known to be involved in thermoregulation and in stress responses, causes similar effects. ...Therefore ... the hypothesis that neuronal activity in the DMH plays a role in MDMA-evoked sympathetic and behavioral responses /was tested/ by microinjecting artificial CSF or muscimol, a neuronal inhibitor, into the DMH prior to intravenous infusion of saline or MDMA in conscious rats. Core temperature, heart rate, mean arterial pressure and locomotor activity were recorded by telemetry every minute for 120 min. In rats previously microinjected with CSF, MDMA elicited significant increases from baseline in core temperature (+1.3+/-0.3 degrees C), locomotion (+50+/-6 counts/min), heart rate (+142+/-16 beats/min), and mean arterial pressure (+26+/-3 mmHg). Microinjecting muscimol into the DMH prior to MDMA prevented increases in core temperature and locomotion and attenuated increases in heart rate and mean arterial pressure. ...

For more Interactions (Complete) data for MUSCIMOL (22 total), please visit the HSDB record page.

Dates

The Merck Index, 12th Edition

Johnston GA (October 2014). "Muscimol as an ionotropic GABA receptor agonist". Neurochemical Research. 39 (10): 1942–1947. doi:10.1007/s11064-014-1245-y. PMID 24473816. S2CID 13364321.

Heiss JD, Walbridge S, Rene'Smith RN, Sato S, Oldfield EH, Lonser RR (August 2012). "174 Convection-Enhanced Delivery of Muscimol to the Epileptic FocusPreclinical and Clinical Research". Neurosurgery. 71 (2): E568. doi:10.1227/01.neu.0000417764.02569.dc. ISSN 0148-396X.

Benkherouf AY, Taina KR, Meera P, Aalto AJ, Li XG, Soini SL, et al. (April 2019). "Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors". Journal of Neurochemistry. 149 (1): 41–53. doi:10.1111/jnc.14646. PMC 6438731. PMID 30565258.

Chilton WS, Ott J (1976). "Toxic metabolites of Amanita pantherina, A. cothurnata, A. muscaria and other Amanita species". Lloydia. 39 (2–3): 150–157. PMID 985999.

Michelot D, Melendez-Howell LM (February 2003). "Amanita muscaria: chemistry, biology, toxicology, and ethnomycology". Mycological Research. 107 (Pt 2): 131–146. doi:10.1017/S0953756203007305. PMID 12747324.

Chilton WS (1978). "Chemistry and Mode of Action of Mushroom Toxins". In Rumack, BH, Salzman, E (eds.). Mushroom Poisoning: Diagnosis and Treatment. Palm Beach: CRC Press. pp. 87–124. ISBN 9780849351853.

Frølund B, Ebert B, Kristiansen U, Liljefors T, Krogsgaard-Larsen P (August 2002). "GABA(A) receptor ligands and their therapeutic potentials". Current Topics in Medicinal Chemistry. 2 (8): 817–832. doi:10.2174/1568026023393525. PMID 12171573.

Quirk K, Whiting PJ, Ragan CI, McKernan RM (August 1995). "Characterisation of delta-subunit containing GABAA receptors from rat brain". European Journal of Pharmacology. 290 (3): 175–181. doi:10.1016/0922-4106(95)00061-5. PMID 7589211.

Chandra D, Jia F, Liang J, Peng Z, Suryanarayanan A, Werner DF, et al. (October 2006). "GABAA receptor alpha 4 subunits mediate extrasynaptic inhibition in thalamus and dentate gyrus and the action of gaboxadol". Proceedings of the National Academy of Sciences of the United States of America. 103 (41): 15230–15235. Bibcode:2006PNAS..10315230C. doi:10.1073/pnas.0604304103. PMC 1578762. PMID 17005728.

Benkherouf AY, Taina KR, Meera P, Aalto AJ, Li XG, Soini SL, et al. (April 2019). "Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors". Journal of Neurochemistry. 149 (1): 41–53. doi:10.1111/jnc.14646. PMC 6438731. PMID 30565258.

Woodward RM, Polenzani L, Miledi R (April 1993). "Characterization of bicuculline/baclofen-insensitive (rho-like) gamma-aminobutyric acid receptors expressed in Xenopus oocytes. II. Pharmacology of gamma-aminobutyric acidA and gamma-aminobutyric acidB receptor agonists and antagonists". Molecular Pharmacology. 43 (4): 609–625. PMID 8386310.

"Erowid Psychoactive Amanitas Vault : Dosage". www.erowid.org. Retrieved 2018-04-05.

Cooper R (1979). A guide to British Psilocybin mushrooms (Rev ed.). London: Hassle Free Press. ISBN 9780861660049. OCLC 7605366.

Singh GP, Loona N (April 2013). "Zolpidem-induced Hallucinations: A Brief Case Report from the Indian Subcontinent". Indian Journal of Psychological Medicine. 35 (2): 212–213. doi:10.4103/0253-7176.116260. PMC 3775057. PMID 24049236.

Onda M, Fukushima H, Akagawa M (June 1964). "A Flycidal Constituent of Amanita pantherina (DC.) FR". Chemical & Pharmaceutical Bulletin. 12 (6): 751. doi:10.1248/cpb.12.751. PMID 14199180.

Takemoto T, Nakajima T, Yokobe T (December 1964). "[Structure of Ibotenic Acid ]". Yakugaku Zasshi : Journal of the Pharmaceutical Society of Japan (in Japanese). 84: 1232–3. PMID 14266560.

Eugster CH, Müller GF, Good R (June 1965). "[The active ingredients from Amanita muscaria: ibotenic acid and muscazone]". Tetrahedron Letters (23): 1813–1815. doi:10.1016/S0040-4039(00)90133-3. PMID 5891631.

Bowden K, Drysdale AC, Mogey GA (June 1965). "Constituents of Amanita muscaria". Nature. 206 (991): 1359–1360. Bibcode:1965Natur.206.1359B. doi:10.1038/2061359a0. PMID 5891274. S2CID 4178793.

Brehm L, Frydenvang K, Hansen LM, Norrby PO, Krogsgaard-Larsen P, Liljefors T (December 1997). "Structural features of muscimol, a potent GABAA receptor agonist, crystal structure and quantum chemicalab initio calculations". Structural Chemistry. 8 (6): 443–451. doi:10.1007/BF02311703. S2CID 93397543.

"Muscimol". pubchem.ncbi.nlm.nih.gov.

Pevarello P, Varasi M (1992). "An Improved Synthesis of Muscimol". Synthetic Communications. 22 (13): 1939–1948. doi:10.1080/00397919208021324.

"Cellulose Phosphate: Product Information" (PDF). Sigma Aldrich. Retrieved 23 April 2020.

Bowden K, Drysdale AC (March 1965). "A novel constituent of". Tetrahedron Letters. 6 (12): 727–728. doi:10.1016/S0040-4039(01)83973-3. PMID 14291871.

Stebelska K. Fungal hallucinogens psilocin, ibotenic acid, and muscimol: analytical methods and biologic activities. Therapeutic Drug Monitoring. 2013;35(4):420-442. doi:10.1097/FTD.0b013e31828741a5

Krogsgaard-Larsen P, Falch E, Hjeds H. 2 Heterocyclic Analogues of GAB A: Chemistry, Molecular Pharmacology and Therapeutic Aspects. In: Ellis GP, West GB, eds. Progress in Medicinal Chemistry. Vol 22. ; 1985:67-120. doi:10.1016/S0079-6468(08)70229-7

Onda M, Fukushima H, Akagawa M. A flycidal constituent of Amanita pantherina (DC.) FR. Chemical and Pharmaceutical Bulletin (Tokyo). 1964;12:751. doi:10.1248/cpb.12.751

Gagneux AR, Häfliger F, Eugster CH, Good R. Synthesis of pantherine (agarin). Tetrahedron Letters. 1965;6(25):2077-2079. doi:10.1016/S0040-4039(00)90157-6

Ebert B, Thompson SA, Saounatsou K, Mckernan R, Krogsgaard-Larsen P, Wafford KA. Differences in agonist/antagonist binding affinity and receptor transduction using recombinant human gammaaminobutyric acid Type A receptors. Molecular Pharmacology. 1997;52(6):1150-1156. doi:10.1124/mol.52.6.1150

Moroni F, Forchetti MC, Krogsgaard‐Larsen P, Guidotti A. Relative disposition of the GABA agonists THIP and muscimol in the brain of the rat. Journal of Pharmacy and Pharmacology. 1982;34(10):676-678. doi:10.1111/j.2042-7158.1982.tb04702.x

Krogsgaard-Larsen P, Frolund B, Frydenvang K. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design. 2000;6(12):1193-1209. doi:10.2174/1381612003399608

Baraldi M, Grandison L, Guidotti A. Distribution and metabolism of muscimol in the brain and other tissues of the rat. Neuropharmacology. 1979;18(1):57-62. doi:10.1016/0028-3908(79)90009-1

Maggi A, Enna SJ. Characteristics of muscimol accumulation in mouse brain after systemic administration. Neuropharmacology. 1979;18(4):361-366. doi:10.1016/0028-3908(79)90143-6

Rumack BH, Spoerke DG. Handbook of Mushroom Poisoning: Diagnosis and Treatment. CRC Press; 1994.

Tamminga CA, Crayton JW, Chase TN. Muscimol: GABA agonist therapy in schizophrenia. The American Journal of Psychiatry. 1978;135(6):746-747. doi:10.1176/ajp.135.6.746